molecular formula C16H21N3O4S2 B2757660 1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide CAS No. 1058189-29-9

1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2757660
CAS No.: 1058189-29-9
M. Wt: 383.48
InChI Key: ZSYWKUZRNZXULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzo[d]thiazole ring, a piperidine ring, and a carboxamide group. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the carboxamide group via amidation reactions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzo[d]thiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzo[d]thiazole derivatives.

Scientific Research Applications

1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylbenzo[d]thiazol-5-yl)boronic acid: Shares the benzo[d]thiazole ring structure but differs in its functional groups and overall molecular configuration.

    Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: These compounds have similar benzo[d]thiazole rings but differ in their substituents and biological activities.

Uniqueness

1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-10-6-7-12(23-2)13-14(10)24-16(17-13)18-15(20)11-5-4-8-19(9-11)25(3,21)22/h6-7,11H,4-5,8-9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYWKUZRNZXULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.